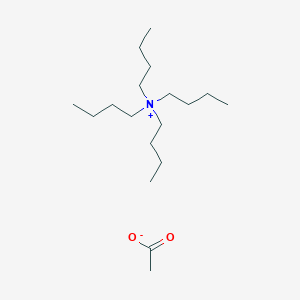

Tetrabutylammonium Acetate

Description

Properties

IUPAC Name |

tetrabutylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZDHTKJGDCTAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065111 | |

| Record name | Tetrabutylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10534-59-5 | |

| Record name | Tetrabutylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium Acetate: A Versatile Tool in Modern Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) acetate (B1210297) (TBAA), a quaternary ammonium (B1175870) salt, has emerged as a highly versatile and valuable reagent in various domains of chemical research. Its unique properties as a phase-transfer catalyst, ionic liquid, and reaction promoter have established it as a critical component in the synthesis of complex organic molecules, the dissolution of biopolymers, and the development of novel catalytic systems. This technical guide provides a comprehensive overview of the primary research applications of TBAA, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Applications in Organic Synthesis

Tetrabutylammonium acetate's principal role in organic synthesis is that of a phase-transfer catalyst (PTC). By facilitating the transfer of anionic species between immiscible aqueous and organic phases, TBAA accelerates reaction rates, improves yields, and often allows for milder reaction conditions. Its effectiveness has been demonstrated in a range of synthetic transformations, including the synthesis of spirooxindoles, dihydropyrano[3,2-c]quinolones, and 4-aryl-2-quinolones, as well as in promoting regioselective arylation and activating coupling reactions.

One-Pot Multi-Component Synthesis of Spirooxindoles

TBAA has been effectively utilized as a catalyst in the one-pot, three-component synthesis of spirooxindoles from isatin (B1672199), malononitrile (B47326) or ethyl cyanoacetate, and N-methylquinoline-2,4-dione in water. This method is lauded for its environmental friendliness, high yields, and operational simplicity.[1]

Quantitative Data:

| Entry | Isatin Derivative | Active Methylene (B1212753) Compound | Product | Yield (%) | Time (min) |

| 1 | Isatin | Malononitrile | 4a | 92 | 30 |

| 2 | 5-Bromoisatin | Malononitrile | 4b | 90 | 25 |

| 3 | 5-Chloroisatin | Malononitrile | 4c | 88 | 35 |

| 4 | 5-Nitroisatin | Malononitrile | 4d | 85 | 40 |

| 5 | Isatin | Ethyl Cyanoacetate | 4e | 85 | 45 |

| 6 | 5-Bromoisatin | Ethyl Cyanoacetate | 4f | 86 | 8 |

Data extracted from a representative study on the synthesis of spirooxindoles using TBAA.[1]

Experimental Protocol:

A mixture of the appropriate isatin (1 mmol), an active methylene compound (malononitrile or ethyl cyanoacetate) (1 mmol), N-methylquinoline-2,4-dione (1 mmol), and this compound (10 mol%) in water (10 mL) is stirred at 100°C for the specified time.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with water and cold ethanol (B145695), and then dried to afford the pure spirooxindole derivative.[1]

Experimental Workflow:

Synthesis of Dihydropyrano[3,2-c]quinolones

TBAA also catalyzes the efficient one-pot, three-component synthesis of dihydropyrano[3,2-c]quinolones. This reaction involves N-methylquinoline-2,4-dione, an aromatic aldehyde, and an active methylene compound (malononitrile or ethyl cyanoacetate) in an aqueous medium.[2]

Experimental Protocol:

A mixture of N-methylquinoline-2,4-dione (1 mmol), an aromatic aldehyde (1 mmol), an active methylene compound (1 mmol), and this compound (10 mol%) in water (10 mL) is heated under reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is filtered, washed with water, and recrystallized from ethanol to give the pure dihydropyrano[3,2-c]quinolone.

Logical Workflow:

Regioselective Direct Arylation of Azoles

TBAA serves as an efficient promoter for the palladium-catalyzed direct arylation of the 5-position of azoles with aryl bromides. This ligand-free protocol offers a convenient method for the synthesis of 5-arylazoles. For instance, 1-methylpyrazole, oxazole, and thiazole (B1198619) react at 70°C in N,N-dimethylacetamide (DMA) with Pd(OAc)2 as the catalyst precursor. For the arylation of 1-methylimidazoles, the reaction temperature is raised to 110°C.

Experimental Protocol:

In a screw-capped vial, the azole (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)2 (0.01 mmol, 2 mol%), and this compound (1.0 mmol) are dissolved in anhydrous DMA (2 mL) under a nitrogen atmosphere. The vial is sealed and heated at the appropriate temperature (70°C or 110°C) for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the 5-arylazole product.

Reaction Scheme:

Application as an Ionic Liquid for Cellulose (B213188) Dissolution

Beyond its catalytic roles, TBAA in combination with a co-solvent like dimethyl sulfoxide (B87167) (DMSO) functions as an effective ionic liquid for the dissolution of cellulose. This application is of significant interest for the processing of biomass and the development of sustainable materials. Studies have shown that the ratio of TBAA in the mixed solvent system greatly influences the solubility of cellulose and the dissolution time. A weight ratio of TBAA to the total solvent (WTBAA) of 0.15 has been identified as optimal for achieving the highest cellulose solubility at room temperature.[3]

Quantitative Data:

| Cellulose Type | Maximum Solubility (wt%) in TBAA/DMSO (WTBAA = 0.15) |

| Microcrystalline Cellulose | 8.17 |

| Cotton Linter | 6.5 |

| Wood Pulp | 5.8 |

Data highlighting the cellulose dissolving capacity of the TBAA/DMSO system.[3]

Experimental Protocol:

A predetermined amount of this compound is dissolved in dimethyl sulfoxide to achieve the desired weight ratio (e.g., WTBAA = 0.15). The mixture is stirred at room temperature until a homogeneous solution is formed. Dried cellulose is then gradually added to the TBAA/DMSO solvent system with continuous stirring. The dissolution process is monitored visually until a clear and viscous solution is obtained. The dissolution can be accelerated by gentle heating (e.g., 40-60°C).

Cellulose Dissolution Process:

Further Research Applications

The utility of this compound extends to other areas of chemical research:

-

Synthesis of 4-Aryl-2-quinolones: TBAA, in a molten mixture with tetrabutylammonium bromide, serves as the reaction medium for a pseudo-domino Heck/Buchwald-Hartwig reaction to produce 4-aryl-2-quinolones.

-

Copper-Free Sonogashira Coupling: TBAA can act as an activator in copper-free Sonogashira coupling reactions, a fundamentally important carbon-carbon bond-forming reaction in organic synthesis.[4]

Conclusion

This compound is a powerful and versatile reagent with a broad spectrum of applications in modern chemical research. Its efficacy as a phase-transfer catalyst, a component of ionic liquids for biopolymer dissolution, and a promoter in various organic transformations makes it an indispensable tool for synthetic chemists, materials scientists, and professionals in drug development. The methodologies outlined in this guide highlight the practical utility of TBAA and provide a foundation for its application in innovative research endeavors.

References

The Versatility of Tetrabutylammonium Acetate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) acetate (B1210297) (TBAA), a quaternary ammonium (B1175870) salt, has emerged as a highly versatile and efficient reagent in a multitude of organic transformations. Its utility spans from acting as a phase-transfer catalyst to promoting complex, multi-component reactions and facilitating green chemistry applications. This technical guide provides an in-depth analysis of the core applications of TBAA, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in leveraging this powerful tool in their synthetic endeavors.

Physicochemical Properties

Tetrabutylammonium acetate is a white to off-white solid with a molecular weight of 301.51 g/mol and a melting point range of 95-101 °C.[1] It is soluble in a variety of organic solvents and exhibits moderate solubility in water, making it an effective phase-transfer catalyst.[2]

| Property | Value | Reference |

| CAS Number | 10534-59-5 | [1] |

| Molecular Formula | C₁₈H₃₉NO₂ | [2] |

| Molecular Weight | 301.51 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 95-101 °C | [1] |

| Purity | ≥ 97% | [1] |

Core Applications in Organic Synthesis

This compound's utility in organic synthesis is broad and impactful. It serves as a catalyst, a reagent, and a supporting electrolyte, demonstrating its adaptability to a wide range of reaction conditions and objectives.

Phase-Transfer Catalysis

The primary role of TBAA in organic synthesis is as a phase-transfer catalyst (PTC).[1] Its quaternary ammonium cation, featuring bulky butyl groups, facilitates the transfer of the acetate anion (or other anions present in the reaction mixture) from an aqueous or solid phase into an organic phase. This transfer enables reactions between reagents that are otherwise immiscible, often leading to increased reaction rates, higher yields, and milder reaction conditions.[1][3]

Isocyanurate Trimerization

This compound is an effective catalyst for the cyclization of isocyanates to form isocyanurates, which are important components in the production of polyurethane materials.[4] The acetate anion acts as the nucleophilic initiator for the trimerization process.

Experimental Protocol: Isocyanurate Trimerization

A 10% solution of this compound in 2-ethylhexanol is introduced into the organic isocyanate, such as hexamethylene diisocyanate (HDI).[4] The reaction mixture is then typically heated to facilitate the cyclic trimerization. The exact temperature and reaction time will vary depending on the specific isocyanate substrate.

Palladium-Catalyzed Direct Arylation of Azoles

TBAA serves as a highly effective promoter in the palladium-catalyzed direct C-H arylation of azoles with aryl bromides.[5][6] This methodology provides a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Quantitative Data: Direct Arylation of 1-Methylpyrazole (B151067) with 4-Bromobenzonitrile (B114466)

| Entry | Catalyst (mol%) | Promoter (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | TBAA (2) | DMA | 70 | 24 | 85 |

| 2 | Pd(OAc)₂ (5) | KOAc (2) | DMA | 70 | 24 | 20 |

| 3 | Pd(OAc)₂ (5) | TBAA (2) | Toluene | 70 | 24 | <5 |

Experimental Protocol: Direct Arylation of 1-Methylpyrazole

In a reaction vessel, 1-methylpyrazole (1 mmol), 4-bromobenzonitrile (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and this compound (2 mmol) are combined in N,N-dimethylacetamide (DMA, 5 mL). The mixture is degassed and heated at 70 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]

Multi-Component Synthesis of Spirooxindoles and Dihydropyrano[3,2-c]quinolones

TBAA has been successfully employed as a catalyst in one-pot, multi-component reactions for the synthesis of complex heterocyclic structures like spirooxindoles and dihydropyrano[3,2-c]quinolones.[8][9] These reactions are often performed in environmentally benign solvents like water, highlighting the green chemistry aspects of TBAA catalysis.

Quantitative Data: Synthesis of Spirooxindoles

A three-component reaction of isatin (B1672199), malononitrile (B47326), and N-methylquinoline-2,4-dione in water with 10 mol% of TBAA at 100 °C for 30 minutes can afford the corresponding spirooxindole in up to 92% yield.[8]

Experimental Protocol: Synthesis of Spirooxindoles

A mixture of isatin (1 mmol), malononitrile (1 mmol), N-methylquinoline-2,4-dione (1 mmol), and this compound (0.1 mmol) in water (2 mL) is stirred at 100 °C for 15-60 minutes.[10] Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated product is then filtered, washed with water and cold ethanol (B145695) to afford the pure spirooxindole.[10]

Carbon Dioxide (CO₂) Capture

TBAA has shown significant promise in the field of carbon capture.[8] The acetate anion can reversibly react with CO₂, and the efficiency of this capture is highly dependent on the solvent due to the dramatic changes in the pKa of acetic acid in different media.[8] This property allows for a low-energy capture and release cycle.

Supporting Electrolyte in Electrochemistry

In electrochemical applications, TBAA is utilized as a supporting electrolyte.[11] Its role is to increase the conductivity of the solution and minimize the iR drop, ensuring that the measured potential is an accurate reflection of the electrode process.[11] It is particularly useful in non-aqueous electrochemistry due to its solubility in organic solvents.

Experimental Protocol: Cyclic Voltammetry

For a typical cyclic voltammetry experiment, a solution of the analyte (e.g., 2 mM ferrocene) is prepared in a suitable organic solvent (e.g., acetonitrile) containing 0.1 M this compound as the supporting electrolyte. The solution is deoxygenated by purging with an inert gas. A three-electrode setup (working, reference, and counter electrodes) is used, and the potential is scanned over the desired range.

Deprotection of Thioacetates

Tetrabutylammonium salts, particularly tetrabutylammonium cyanide (TBACN) which can be generated in situ or where the acetate may play a role in some cases, are effective for the deprotection of thioacetates to yield the corresponding thiols.[12] This method is often mild and provides high yields.

Experimental Protocol: Deprotection of a Thioacetate (B1230152)

Under an inert atmosphere, tetrabutylammonium cyanide (0.5 molar equivalents) is added to a solution of the thioacetate in a 1:1 mixture of chloroform (B151607) and methanol. The reaction is stirred at room temperature for 3 hours. Following the reaction, water and chloroform are added for extraction. The combined organic layers are washed, dried, and concentrated to yield the free thiol.[10]

Conclusion

This compound is a multifaceted reagent with a growing number of applications in organic synthesis. Its ability to act as a phase-transfer catalyst, a promoter for palladium-catalyzed reactions, a catalyst for multi-component syntheses, a CO₂ capture agent, a supporting electrolyte, and a reagent for deprotection underscores its importance to the modern synthetic chemist. The mild reaction conditions, high efficiencies, and, in many cases, compatibility with green solvents make TBAA an invaluable tool for researchers, scientists, and drug development professionals seeking to develop innovative and sustainable synthetic methodologies. This guide provides a foundational understanding of its core applications, empowering chemists to explore its full potential in their research.

References

- 1. researchgate.net [researchgate.net]

- 2. Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. research.tue.nl [research.tue.nl]

- 7. researchgate.net [researchgate.net]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tetrabutylammonium Acetate as an Ionic Liquid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tetrabutylammonium (B224687) acetate (B1210297) (TBAA) and its multifaceted role as an ionic liquid. TBAA, a quaternary ammonium (B1175870) salt, is a versatile compound with applications spanning catalysis, organic synthesis, materials science, and drug delivery. This document outlines its key physicochemical properties, details its function in various applications, and provides experimental protocols for its use.

Core Physicochemical Properties

Tetrabutylammonium acetate's utility as an ionic liquid is underpinned by its unique physical and chemical characteristics. Unlike traditional volatile organic solvents, TBAA's ionic nature imparts properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds.[1] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 10534-59-5 | [2] |

| Molecular Formula | C₁₈H₃₉NO₂ | [3] |

| Molecular Weight | 301.51 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 95-98 °C | [5] |

| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, acetone, ethanol); moderately soluble in water; slightly soluble in benzene. | [3][6] |

| Hygroscopicity | Hygroscopic | [5] |

TBAA in Solution: Viscosity and Conductivity

The behavior of TBAA in solution is critical to its function. The viscosity and conductivity of TBAA dissolved in dimethyl sulfoxide (B87167) (DMSO), a common co-solvent, are key parameters for applications such as cellulose (B213188) dissolution and electrochemical systems.

A study on the TBAA/DMSO mixed solvent system revealed that the conductivity gradually increases with a higher content of TBAA.[7] The viscosity of the mixed solvent is also influenced by the TBAA concentration, which in turn affects the dissolution efficiency of materials like cellulose.[7]

Table 2: Viscosity and Conductivity of TBAA in DMSO at Room Temperature (~25 °C)

| Weight Fraction of TBAA in DMSO (wTBAA) | Viscosity (mPa·s) | Conductivity (mS/cm) |

| 0.05 | 2.8 | 1.2 |

| 0.10 | 4.1 | 2.5 |

| 0.15 | 6.2 | 3.8 |

| 0.20 | 9.1 | 4.9 |

| 0.25 | 13.5 | 5.8 |

Data extracted from a study by Huang et al. (2016). The study found that a wTBAA of 0.15 provided the best cellulose dissolving ability, suggesting a balance between ion concentration and mobility is crucial.[6][7]

Applications and Experimental Protocols

Catalyst in Organic Synthesis: Synthesis of Spirooxindoles

TBAA is an effective catalyst for various organic reactions, including the synthesis of spirooxindoles, a class of compounds with significant biological activity.[7] It acts as a surfactant catalyst in aqueous media, promoting the reaction with high yields and environmental friendliness.[7]

Experimental Protocol: One-Pot Synthesis of Spirooxindoles

This protocol is adapted from the work of Bhupathi et al. (2014).[7]

Materials:

-

Isatin (B1672199) derivative (1 mmol)

-

Malononitrile or ethyl cyanoacetate (B8463686) (1 mmol)

-

1,3-Dicarbonyl compound (e.g., dimedone) (1 mmol)

-

This compound (TBAA) (0.1 mmol, 10 mol%)

-

Water (2 mL)

-

Ethanol (B145695) (for washing)

Procedure:

-

Combine the isatin derivative, malononitrile/ethyl cyanoacetate, 1,3-dicarbonyl compound, and TBAA in a reaction vessel.

-

Add 2 mL of water to the mixture.

-

Stir the reaction mixture vigorously at 100 °C for 15-60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is then filtered.

-

Wash the solid product with water and then with cold ethanol to afford the pure spirooxindole.

The catalyst, being soluble in water, remains in the filtrate and can potentially be recovered and recycled.[7]

Dissolution of Cellulose

TBAA, particularly in combination with DMSO, is a highly effective solvent system for cellulose.[3][6] This has significant implications for the processing of biomass into fibers, films, and other valuable materials. The acetate anion of TBAA plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of cellulose, thereby disrupting the extensive intermolecular and intramolecular hydrogen bonding network that makes cellulose insoluble in most common solvents.[1][6] The bulky tetrabutylammonium cation and the DMSO molecules then solvate the cellulose chains, preventing their re-aggregation.[6]

Experimental Protocol: Dissolution of Cellulose in TBAA/DMSO

This protocol is based on the findings of Huang et al. (2016).[6][7]

Materials:

-

Cellulose (e.g., microcrystalline cellulose)

-

This compound (TBAA)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a TBAA/DMSO mixed solvent with a TBAA weight fraction of 0.15 (15% TBAA by weight).

-

Add the desired amount of cellulose to the TBAA/DMSO solvent at room temperature (approximately 25 °C). The maximum reported solubility is up to 8.17 wt%.[7]

-

Stir the mixture vigorously. The dissolution time will vary depending on the cellulose concentration and type.

-

Continue stirring until a homogenous, viscous solution is obtained.

Phase Transfer Catalysis

TBAA is a classic example of a phase transfer catalyst (PTC).[8] It facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetrabutylammonium cation is lipophilic and can transport an anion (in this case, the acetate anion or another anion from the aqueous phase) into the organic phase where it can react with an organic substrate.[8] This technique is valuable in pharmaceutical and agrochemical production for enhancing reaction efficiency and product yield.[8]

Generalized Experimental Workflow for Phase Transfer Catalysis (e.g., O-alkylation)

This is a generalized workflow based on the principles of phase transfer catalysis.

Materials:

-

Organic substrate (in an organic solvent)

-

Inorganic nucleophile (in an aqueous solvent)

-

This compound (as the PTC)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Aqueous solvent (e.g., water)

Procedure:

-

Dissolve the organic substrate in a water-immiscible organic solvent.

-

Dissolve the inorganic nucleophile in an aqueous solution.

-

Add a catalytic amount of TBAA to the biphasic mixture.

-

Stir the mixture vigorously to maximize the interfacial area between the two phases.

-

The TBAA facilitates the transfer of the nucleophile from the aqueous phase to the organic phase.

-

The reaction proceeds in the organic phase.

-

After the reaction is complete, separate the organic and aqueous layers.

-

Isolate the product from the organic layer through standard workup procedures (e.g., washing, drying, and solvent evaporation).

Potential in Drug Delivery

The unique properties of ionic liquids, including TBAA, are being explored for applications in drug delivery. They can act as solubilizers for poorly soluble drugs, potentially enhancing bioavailability. While specific formulations using TBAA are not yet widespread, the principles of nanoparticle-based drug delivery can be applied. Deep eutectic solvents (DESs), which can be formed with TBAA, are also gaining attention in this field.

Conceptual Workflow for Preparation of Drug-Loaded Nanoparticles

This is a conceptual workflow based on common nanoparticle preparation techniques like emulsification-solvent evaporation.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Biodegradable polymer (e.g., PLGA, PCL)

-

This compound (as a potential solubilizer or component of a DES)

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Aqueous phase with a stabilizer (e.g., polyvinyl alcohol)

Procedure:

-

Dissolve the API and polymer in an organic solvent. TBAA may be included in this phase to enhance API solubility.

-

Prepare an aqueous solution containing a stabilizer.

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Evaporate the organic solvent, leading to the precipitation of drug-loaded nanoparticles.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles to remove excess stabilizer and unencapsulated drug.

-

Lyophilize the nanoparticles for long-term storage.

Conclusion

This compound is a versatile ionic liquid with a growing number of applications in research and industry. Its favorable physicochemical properties make it an effective catalyst, a powerful solvent for challenging substrates like cellulose, and a promising component for advanced materials and potentially drug delivery systems. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and professionals seeking to leverage the unique capabilities of TBAA in their work. As research into ionic liquids continues to expand, the full potential of this compound is yet to be realized.

References

- 1. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Dissolution behavior of cellulose in a novel cellulose solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. Application of Deep Eutectic Solvents in Drug Delivery: A Review [jcbms.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CCCC 2002, Volume 67, Issue 8, Abstracts pp. 1141-1153 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

The Role of Tetrabutylammonium Acetate in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) acetate (B1210297) (TBAA) has emerged as a versatile and effective catalyst in a wide array of organic transformations. Its utility stems from its dual nature, acting as both a phase-transfer catalyst (PTC) and a source of a nucleophilic and basic acetate anion. This guide provides an in-depth exploration of the mechanisms of action of TBAA in several key reaction classes, supported by experimental data and detailed protocols to facilitate its application in research and development.

Core Principles of Tetrabutylammonium Acetate Catalysis

The catalytic activity of this compound is primarily governed by two key features: the tetrabutylammonium cation ((n-Bu)₄N⁺) and the acetate anion (CH₃COO⁻).

-

Phase-Transfer Catalysis: The lipophilic tetrabutylammonium cation is capable of transporting the acetate anion, or other anions present in a reaction mixture, from a polar phase (aqueous or solid) into a nonpolar organic phase.[1][2] This transfer of anions into the organic phase, where the substrate is typically dissolved, overcomes phase-boundary limitations and significantly accelerates reaction rates.[2][3] This mode of action is fundamental to the broad applicability of quaternary ammonium (B1175870) salts in organic synthesis.

-

Role of the Acetate Anion: The acetate anion is a moderately strong base and a competent nucleophile. Its solubility in organic solvents, when paired with the tetrabutylammonium cation, allows it to participate directly in a variety of reaction mechanisms.[4] It can act as a base to deprotonate acidic protons, generating reactive intermediates, or as a nucleophile that attacks electrophilic centers.[4] In some instances, the acetate anion serves as a precatalyst, generating the true catalytic species in situ.[1][2][3][5]

Isocyanurate Formation: The Acetate as a Precatalyst

In the industrially significant trimerization of isocyanates to form isocyanurates, TBAA plays a crucial role where the acetate anion acts as a precatalyst.[1][2][3][5] The generally accepted mechanism involves the initial nucleophilic attack of the acetate anion on the isocyanate.[1][2] This is followed by a series of reactions that lead to the formation of a deprotonated amide species, which is the actual catalytically active species in the trimerization cycle.[1][2][3][5] This deprotonated amide is a more potent nucleophile than the acetate anion and efficiently catalyzes the cyclotrimerization of the isocyanate.[1][2][3][5]

Proposed Catalytic Cycle for Isocyanurate Formation:

Caption: Proposed mechanism for isocyanurate formation catalyzed by TBAA.

Experimental Protocol: Trimerization of Phenyl Isocyanate

The following protocol is a representative example for the TBAA-catalyzed trimerization of an aromatic isocyanate.[2]

Materials:

-

Phenyl isocyanate (≥98%)

-

This compound (TBAA) (>90%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve phenyl isocyanate in anhydrous THF.

-

Add a solution of TBAA (e.g., 10 mol%) in anhydrous THF to the isocyanate solution with stirring.

-

Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Upon completion, the reaction mixture can be analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediates and the final isocyanurate product.[2]

Carbon Dioxide Fixation: TBAA as a Co-Catalyst

TBAA is frequently employed as a co-catalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂).[5][6] In these reactions, a Lewis acidic metal complex often activates the epoxide, while the acetate anion from TBAA (or another halide anion if a tetrabutylammonium halide is used) acts as a nucleophile to initiate the ring-opening of the epoxide.[6] The resulting alkoxy anion then attacks CO₂, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the active anionic species.

General Workflow for CO₂ Fixation:

Caption: General experimental workflow for TBAA co-catalyzed CO₂ fixation.

Experimental Protocol: Synthesis of Styrene (B11656) Carbonate

The following is a general procedure for the synthesis of cyclic carbonates using a metal catalyst and a tetrabutylammonium salt co-catalyst.

Materials:

-

Styrene oxide

-

Metal catalyst (e.g., Al(III) or Zn(II) complex)

-

This compound (or bromide/iodide)

-

Pressurized CO₂ source

Procedure:

-

A mixture of the epoxide (e.g., styrene oxide), the metal catalyst (e.g., 0.05 mol%), and TBAA (e.g., 0.25 mol%) is placed in a pressure reactor.[7]

-

The reactor is sealed and pressurized with CO₂ to the desired pressure (e.g., 10 bar).[7]

-

The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the required time (e.g., 0.5-24 hours).[5][7]

-

After cooling to room temperature and venting the CO₂, the conversion and yield of the cyclic carbonate are determined by ¹H NMR spectroscopy of the crude reaction mixture.[5]

Quantitative Data for CO₂ Cycloaddition with Various Epoxides

| Epoxide | Catalyst System | Temp (°C) | Pressure (bar) | Time (h) | Conversion/Yield (%) | Reference |

| Propylene Oxide | Al-salabza complex / TBAB | 80 | 10 | 0.5 | >99 | [7] |

| 1,2-Epoxyhexane | Al-salabza complex / TBAB | 80 | 10 | 0.5 | >99 | [7] |

| Styrene Oxide | Al-salabza complex / TBAB | 80 | 10 | 0.5 | >99 | [7] |

| Epichlorohydrin | Al-salabza complex / TBAB | 80 | 10 | 0.5 | >99 | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Heck reaction, TBAA can serve multiple roles. It can act as a phase-transfer catalyst to shuttle anionic species between phases, as a component of an ionic liquid reaction medium, or as a source of acetate ions that can influence the catalytic cycle.[8][9][10] For instance, in molten tetrabutylammonium bromide (TBAB), a related quaternary ammonium salt, phosphine-free palladium precursors have shown high efficiency in Heck couplings.[10] The use of TBAA can promote similar reactivity.

Logical Relationship in Pd-Catalyzed Heck Reaction:

Caption: Key components in a TBAA-promoted Heck cross-coupling reaction.

Experimental Protocol: Ligand-Free Heck Reaction

The following protocol is adapted from a procedure using tetrabutylammonium bromide (TBAB) as the reaction medium, where TBAA can be expected to perform a similar function.[9]

Materials:

-

Aryl halide (e.g., 1-iodo-4-methoxybenzene)

-

Alkene (e.g., tert-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Cesium carbonate (Cs₂CO₃)

-

This compound (TBAA)

Procedure:

-

A mixture of the aryl halide (0.50 mmol), alkene (0.60 mmol), Pd(OAc)₂ (3 mol%), Cs₂CO₃ (2 equiv.), and a small amount of water (15 mg) in TBAA (1.5 g) is stirred under an inert atmosphere (e.g., Argon) at 140 °C.[9]

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

After completion, the mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether).[9]

-

The organic solvent is evaporated, and the residue is purified by flash column chromatography to yield the desired coupled product.[9]

Substrate Scope for the Heck Reaction in TBAB

| Aryl Halide | Alkene | Yield (%) | Reference |

| 4-Iodoanisole | Styrene | 95 | [9] |

| 4-Iodoanisole | tert-Butyl acrylate | 96 | [9] |

| 4-Bromoanisole | Styrene | 93 | [9] |

| 4-Chloroanisole | Styrene | 82 | [9] |

Aldol and Michael Additions

Tetrabutylammonium salts, including TBAA, can catalyze Aldol and Michael additions by providing a source of base that is soluble in the organic reaction medium.[11][12] In the case of the Michael addition of nitroalkanes, a phase-transfer catalyst like a tetrabutylammonium salt can significantly increase the yield by facilitating the transfer of the nitronate anion from the aqueous phase (where it is generated by a base like NaOH) to the organic phase containing the Michael acceptor.[11][12]

Experimental Protocol: Michael Addition of Nitroalkanes

The following is a general protocol for the phase-transfer catalyzed Michael addition of nitroalkanes.[10]

Materials:

-

Nitroalkane (e.g., nitroethane)

-

Michael acceptor (e.g., an α,β-unsaturated ketone)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous sodium hydroxide (B78521) (e.g., 0.025 M)

-

This compound (or another tetrabutylammonium salt)

Procedure:

-

To a round-bottom flask, add the nitroalkane (1.2 equivalents) and the Michael acceptor (1.0 equivalent).[10]

-

Add dichloromethane and the aqueous sodium hydroxide solution.[10]

-

Add a catalytic amount of TBAA (1-5 mol%).[10]

-

Stir the biphasic mixture vigorously at room temperature.[10]

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).[10]

-

Upon completion, separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a multifaceted catalyst with mechanisms of action that are highly dependent on the specific reaction conditions and substrates. Its role as a phase-transfer catalyst is well-established, enabling reactions between immiscible reactants. Furthermore, the acetate anion's nucleophilicity and basicity allow it to actively participate in catalytic cycles, sometimes as a precatalyst that generates a more active species. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize TBAA in their synthetic endeavors, from small-scale laboratory experiments to process development for drug discovery and materials science. Further exploration into the precise mechanistic details in a broader range of reactions will undoubtedly continue to expand the utility of this versatile catalyst.

References

- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. CN101254474B - Catalyst for trimerization of isocyanate and method for its preparation and use - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. sctunisie.org [sctunisie.org]

- 12. researchgate.net [researchgate.net]

The Genesis of a Revolution: A Technical Guide to the Discovery and History of Quaternary Ammonium Salt Catalysts

For Researchers, Scientists, and Drug Development Professionals

A pivotal moment in organic synthesis arrived with the advent of quaternary ammonium (B1175870) salt catalysts, a discovery that unlocked the potential of phase-transfer catalysis (PTC). This guide delves into the core of this innovation, tracing its history from early observations to the seminal work that established its widespread utility. We will explore the fundamental mechanisms, present key experimental data, and provide detailed protocols for foundational reactions, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Early Observations and the Dawn of Phase-Transfer Catalysis

While the synthesis of quaternary ammonium salts dates back further, their catalytic prowess remained largely untapped until the mid-20th century. The challenge of reacting disparate chemical species, one soluble in an aqueous phase and the other in an organic phase, presented a significant hurdle in synthetic chemistry. Traditional methods often required harsh conditions or expensive, anhydrous solvents.

The groundbreaking concept of "phase-transfer catalysis" was formally introduced and elucidated by Charles M. Starks in his seminal 1971 paper published in the Journal of the American Chemical Society[1][2][3]. Starks demonstrated that a catalytic amount of a quaternary ammonium salt could effectively shuttle a reactive anion from an aqueous phase into an organic phase, where it could then readily react with an organic substrate[1][4]. This process dramatically accelerated reactions that were otherwise impractically slow.

The Mechanistic Underpinnings: Starks vs. Makosza

Two primary mechanisms have been proposed to explain the action of quaternary ammonium salt catalysts in phase-transfer systems:

-

The Starks Extraction Mechanism: This model, proposed by Charles Starks, posits that the quaternary ammonium cation (Q⁺) forms an ion pair with the anion (Y⁻) in the aqueous phase. This lipophilic ion pair (Q⁺Y⁻) is then extracted into the organic phase, where the "naked" and highly reactive anion can react with the organic substrate (RX). The resulting anion from the substrate (X⁻) then pairs with the quaternary ammonium cation and returns to the aqueous phase, completing the catalytic cycle[5][6].

-

The Makosza Interfacial Mechanism: Proposed by Mieczysław Mąkosza, this mechanism is particularly relevant for reactions involving the generation of carbanions, such as the formation of dichlorocarbene[5][6][7]. In this model, the deprotonation of the organic substrate occurs at the interface of the two phases by the concentrated aqueous base. The resulting organic anion is then captured by the quaternary ammonium cation at the interface and brought into the organic phase for subsequent reaction[5][6][7].

Foundational Experiments and Quantitative Data

Starks' 1971 paper laid the groundwork for PTC with a series of elegant experiments demonstrating the remarkable catalytic effect of quaternary ammonium salts. Below are summaries of key quantitative data from this and other early work.

Nucleophilic Substitution: The Cyanide Displacement Reaction

One of the most compelling demonstrations of PTC was the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide. In the absence of a catalyst, the reaction shows negligible conversion. However, with a small amount of a quaternary ammonium salt, the reaction proceeds to high yield in a short time.

| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 1-cyanooctane (%) |

| 1-chlorooctane + NaCN | None | - | None | 105 | 48 | < 2 |

| 1-chlorooctane + NaCN | Aliquat 336¹ | 1 | None | 105 | 2 | 99 |

| 1-bromooctane + NaCN | Aliquat 336¹ | 1 | None | 100 | 0.5 | 98 |

¹ Aliquat 336 is a mixture of methyltrialkylammonium chlorides where the alkyl groups are primarily C8 and C10.

Generation of Dichlorocarbene (B158193)

The generation of dichlorocarbene from chloroform (B151607) and a strong base is a classic application of PTC, enabling the synthesis of dichlorocyclopropanes.

| Olefin | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield of Dichlorocyclopropane (%) |

| Cyclohexene (B86901) | Benzyltriethylammonium chloride | 50% aq. NaOH | Chloroform | 50 | 4 | 75 |

| Styrene | Benzyltriethylammonium chloride | 50% aq. NaOH | Chloroform | 0 | 1 | 69 |

Permanganate (B83412) Oxidation

Quaternary ammonium salts facilitate the oxidation of organic compounds in nonpolar solvents by solubilizing the permanganate ion.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclohexene | Tricaprylmethylammonium chloride | Benzene | 25 | 1 | Adipic acid | 95 |

| 1-Octene | Tricaprylmethylammonium chloride | Benzene | 35 | 0.5 | Heptanoic acid | ~90 |

Detailed Experimental Protocols

The following protocols are based on the seminal work in the field and provide a foundation for conducting these classic phase-transfer catalyzed reactions.

Protocol for Nucleophilic Substitution: Synthesis of 1-Cyanooctane

Materials:

-

1-Chlorooctane

-

Sodium Cyanide (NaCN)

-

Aliquat 336 (or a similar quaternary ammonium salt)

-

Water

-

Diethyl ether

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, combine 1-chlorooctane (1.0 mol), sodium cyanide (1.2 mol), and water (50 mL).

-

Add Aliquat 336 (0.01 mol, 1 mol%).

-

Heat the mixture to 105 °C with vigorous stirring.

-

Monitor the reaction progress by gas chromatography. The reaction is typically complete within 2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Add diethyl ether (100 mL) and separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyanooctane.

Protocol for the Generation and Trapping of Dichlorocarbene: Synthesis of 7,7-Dichloronorcarane

Materials:

-

Cyclohexene

-

Chloroform

-

50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Benzyltriethylammonium chloride

-

Round-bottom flask equipped with a mechanical stirrer and a thermometer

Procedure:

-

In a round-bottom flask, combine cyclohexene (0.5 mol) and chloroform (1.5 mol).

-

Add benzyltriethylammonium chloride (0.005 mol, 1 mol%).

-

Cool the mixture in an ice bath to 0 °C.

-

With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution (100 mL) while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 4 hours.

-

Add water (100 mL) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the chloroform by distillation.

-

Distill the residue under reduced pressure to obtain 7,7-dichloronorcarane.

Visualizing the Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for phase-transfer catalysis.

Conclusion

The discovery and development of quaternary ammonium salt catalysts for phase-transfer catalysis represent a paradigm shift in synthetic organic chemistry. This technology provides a simple, efficient, and often more environmentally friendly alternative to traditional homogeneous reaction conditions. The pioneering work of scientists like Charles Starks and Mieczysław Mąkosza paved the way for countless applications in academic research, industrial processes, and the development of novel pharmaceuticals. A thorough understanding of the history, mechanisms, and experimental protocols associated with these catalysts is essential for any scientist seeking to leverage their power in modern synthesis.

References

Tetrabutylammonium Acetate in Cellulose Dissolution: A Technical Guide

An In-depth Examination of Tetrabutylammonium (B224687) Acetate (B1210297)/Dimethyl Sulfoxide (B87167) as a Potent Solvent System for Cellulose (B213188) Processing and its Implications for Drug Development

The dissolution of cellulose, the most abundant biopolymer on Earth, has long been a critical challenge in the development of sustainable materials and advanced drug delivery systems. The intricate network of intra- and intermolecular hydrogen bonds in cellulose renders it insoluble in water and most common organic solvents. This guide provides a comprehensive technical overview of the use of tetrabutylammonium acetate (TBAA), particularly in conjunction with dimethyl sulfoxide (DMSO), as an effective solvent system for cellulose. This system offers the significant advantage of operating at or near room temperature, presenting a more benign alternative to other harsh solvent systems.

Mechanism of Cellulose Dissolution in TBAA/DMSO

The dissolution of cellulose in the TBAA/DMSO system is a synergistic process involving the disruption of the extensive hydrogen-bonding network within the cellulose structure. The primary mechanism involves the acetate anion (CH₃COO⁻) from TBAA forming strong hydrogen bonds with the hydroxyl protons of the cellulose chains.[1][2] This interaction effectively breaks the native intra- and intermolecular hydrogen bonds that hold the cellulose chains together in their crystalline structure.

The bulky tetrabutylammonium (TBA⁺) cation and the DMSO molecules then play a crucial role in solvating and stabilizing the individual cellulose chains. The TBA⁺ cations are thought to form a diffuse solvation sheath around the cellulose chains, preventing them from re-aggregating through steric hindrance.[3] Concurrently, DMSO, a polar aprotic solvent, not only reduces the viscosity of the mixture but also interacts with the cellulose chains, further stabilizing them in the dissolved state and preventing the reformation of hydrogen bonds.[2] The solvation effect of DMSO also aids in the dissociation of TBAA into free ions, enhancing their mobility and efficiency in disrupting the cellulose structure.[1]

The dissolution process can be conceptualized through the following workflow:

Quantitative Data on Cellulose Dissolution

The efficiency of cellulose dissolution in the TBAA/DMSO system is influenced by several factors, including the concentration of TBAA, the presence of water, and the temperature.

| Parameter | Value | Conditions | Reference |

| Maximum Cellulose Solubility | Up to 8.17 wt% | Room temperature (~25°C) | [1][2] |

| 8% | 40°C (with crown ether) | [4] | |

| Optimal TBAA Ratio (WTBAA) | 0.15 | Room temperature (~25°C) | [1][2] |

| 20-30% | With 1% added water | [5] | |

| Effect of Water | Dissolution ability is greatly reduced with increasing water content | General observation | [6] |

| 5% added water significantly reduces solubility at 20% TBAA ratio | - | [5] | |

| Temperature | Dissolution occurs at room temperature (~25°C) | - | [1][2] |

| Rapid dissolution at 50°C | - | [7][8] |

WTBAA refers to the weight fraction of TBAA in the TBAA/DMSO mixed solvent.

Experimental Protocols

The following section outlines a general experimental protocol for the dissolution of cellulose in a TBAA/DMSO mixed solvent, synthesized from various reported methodologies.

Materials and Equipment

-

Cellulose (e.g., microcrystalline cellulose, dissolving pulp)

-

This compound (TBAA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

-

Polarized light microscope (for observing dissolution)

Experimental Workflow

Step-by-Step Procedure

-

Solvent Preparation :

-

Prepare the TBAA/DMSO mixed solvent at the desired weight ratio. A commonly effective ratio is a TBAA weight fraction (WTBAA) of 0.15.[1][2] For example, to prepare 100g of a 15 wt% TBAA/DMSO solution, mix 15g of TBAA with 85g of DMSO.

-

Ensure that the DMSO is anhydrous, as the presence of water can significantly hinder the dissolution process.[5][6]

-

-

Cellulose Addition :

-

Dissolution :

-

Monitoring :

-

The dissolution process can be monitored by observing the mixture under a polarized light microscope. The complete disappearance of birefringence indicates the full dissolution of the crystalline cellulose structure.[9] The resulting solution should be clear and homogeneous.

-

-

Cellulose Regeneration (Optional) :

-

Cellulose can be regenerated from the solution by adding a non-solvent such as water, ethanol, or acetone.[9] This will cause the cellulose to precipitate out of the solution.

-

The precipitated cellulose can then be washed and dried for further use in applications such as films, fibers, or hydrogels.[10]

-

Applications in Drug Development

The ability to dissolve and process cellulose under mild conditions opens up numerous possibilities in the field of drug development. Cellulose and its derivatives are widely recognized as biocompatible, biodegradable, and versatile excipients.[11]

-

Controlled Release Formulations : Dissolved cellulose can be regenerated into various forms, such as hydrogels, films, or microparticles, to encapsulate therapeutic agents. The porous structure and tunable properties of regenerated cellulose can be exploited to control the release kinetics of drugs.[11]

-

Amorphous Solid Dispersions : Co-dissolving a poorly water-soluble drug with cellulose in a TBAA/DMSO system and then regenerating the solid can lead to the formation of an amorphous solid dispersion. This can significantly enhance the solubility and bioavailability of the drug.

-

Nanocellulose Production : The TBAA/DMSO system can be used in the processing of nanocellulose, which is a promising material for drug delivery applications due to its high surface area and unique mechanical properties.[12]

-

Functionalized Cellulose Derivatives : The dissolved state of cellulose in TBAA/DMSO provides a homogeneous medium for chemical modification, allowing for the synthesis of novel cellulose derivatives with specific functionalities for targeted drug delivery or other biomedical applications.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Quaternary ammonium acetate: an efficient ionic liquid for the dissolution and regeneration of cellulose - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Solubility of Cellulose in this compound/dimethylsulfoxide(TBAA/DMSO)Mixed Solvents [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Dissolution behavior of cellulose in a novel cellulose solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Applications of Cellulose-based Materials in Sustained Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Preliminary Studies on Tetrabutylammonium Acetate in Perovskite Solar Cells: A Technical Guide

This technical guide provides an in-depth overview of the preliminary research on the application of Tetrabutylammonium Acetate (TBAA) in the fabrication of perovskite solar cells (PSCs). The content is tailored for researchers, scientists, and professionals in the field of renewable energy and materials science, offering a comprehensive look at the quantitative performance enhancements, experimental procedures, and the underlying mechanisms of TBAA incorporation.

Introduction

The quest for stable and efficient perovskite solar cells has led to extensive research into interface engineering and defect passivation. All-inorganic perovskites, such as CsPbI₃, are of particular interest due to their potential for high thermal stability. However, they often suffer from phase instability and interfacial defects that can impede device performance and longevity.[1][2] One promising approach to address these challenges is the introduction of buffer layers at the interface between the perovskite and the charge transport layers. This compound (TBAA) has emerged as a promising candidate for this purpose, demonstrating significant improvements in both the efficiency and stability of all-inorganic CsPbI₃ solar cells.[1][2]

Preliminary studies have focused on the use of TBAA as a buffer layer between the SnO₂ electron transport layer (ETL) and the CsPbI₃ perovskite film.[1][2] The introduction of TBAA has been shown to not only enhance the conductivity of the SnO₂ ETL but also to passivate surface defects of the perovskite layer.[1][2] This is achieved through the formation of a one-dimensional (1D) TBAPbI₃ layer at the interface, which contributes to improved device performance and stability.[1][2][3]

Quantitative Data Presentation

The following table summarizes the key performance metrics of all-inorganic CsPbI₃ perovskite solar cells with and without the TBAA buffer layer, as reported in a preliminary study. The data clearly indicates a significant enhancement in all photovoltaic parameters upon the introduction of TBAA.

| Parameter | Control Device (without TBAA) | Optimized Device (with TBAA) |

| Open-Circuit Voltage (Voc) | Data not available in abstract | 1.08 V[1][2] |

| Short-Circuit Current Density (Jsc) | Data not available in abstract | 17.48 mA/cm²[1][2] |

| Fill Factor (FF) | Data not available in abstract | 67.8%[1][2] |

| Power Conversion Efficiency (PCE) | Data not available in abstract | 12.79%[1][2] |

| Stability (after 350 hours) | Data not available in abstract | Retained over 83% of initial PCE[1][2] |

Experimental Protocols

This section details the methodologies for the fabrication and characterization of all-inorganic perovskite solar cells incorporating a TBAA buffer layer.

Device Fabrication

The perovskite solar cells were fabricated with a planar structure of FTO/SnO₂/TBAA/CsPbI₃/C, which is a hole-transporting layer (HTL)-free architecture with a carbon counter electrode.[1][2]

Substrate Preparation:

-

Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The cleaned FTO substrates are then treated with UV-ozone for a specified duration to ensure a hydrophilic surface.

Deposition of SnO₂ Electron Transport Layer:

-

A colloidal solution of SnO₂ nanoparticles is spin-coated onto the pre-cleaned FTO substrates.

-

The coated substrates are then annealed at a specific temperature and duration to form a uniform and crystalline SnO₂ layer.

Application of TBAA Buffer Layer:

-

A solution of this compound (TBAA) in a suitable solvent (e.g., isopropanol) is prepared at a specific concentration.

-

The TBAA solution is spin-coated onto the SnO₂ layer.

-

The substrates are then annealed to remove the solvent and promote the interaction between TBAA and the SnO₂ surface.

Deposition of CsPbI₃ Perovskite Layer:

-

A precursor solution for CsPbI₃ is prepared by dissolving CsI and PbI₂ in a mixed solvent system, such as DMF and DMSO.

-

The CsPbI₃ precursor solution is spin-coated onto the TBAA-modified SnO₂ layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

The wet film is then subjected to a one-step annealing process at a specific temperature to induce the formation of the black-phase perovskite.

Deposition of Carbon Counter Electrode:

-

A carbon paste is screen-printed or doctor-bladed onto the perovskite layer.

-

The device is then annealed at a moderate temperature to form a stable and conductive carbon electrode.

Characterization

Photovoltaic Performance Measurement:

-

The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

-

The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

Stability Testing:

-

The long-term stability of the unencapsulated devices is evaluated by storing them in a controlled environment (e.g., ambient air with a specific relative humidity) and periodically measuring their photovoltaic performance over an extended period.

Visualizations

Device Architecture and TBAA Interfacial Modification

The following diagram illustrates the layered structure of the perovskite solar cell and the role of the TBAA buffer layer at the ETL/perovskite interface.

Caption: Device structure and proposed mechanism of TBAA.

Experimental Workflow for Device Fabrication

This diagram outlines the key steps involved in the fabrication of the TBAA-modified perovskite solar cells.

Caption: Experimental workflow for device fabrication.

Conclusion

The preliminary findings on the use of this compound as a buffer layer in all-inorganic CsPbI₃ perovskite solar cells are highly encouraging. The incorporation of TBAA leads to a significant improvement in power conversion efficiency and device stability.[1][2] The proposed mechanism, involving enhanced ETL conductivity, perovskite surface defect passivation, and the formation of a 1D interfacial layer, provides a strong basis for further research and optimization.[1][2][3] This technical guide summarizes the initial quantitative data and experimental protocols, offering a valuable resource for researchers aiming to build upon these promising results in the development of next-generation perovskite solar cells. Further investigations are warranted to fully elucidate the long-term stability and scalability of this approach.

References

An In-depth Technical Guide to Tetrabutylammonium Acetate in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) acetate (B1210297) (TBAA) is a quaternary ammonium (B1175870) salt that serves as a versatile supporting electrolyte in non-aqueous electrochemistry. Its unique combination of a bulky, non-coordinating cation (tetrabutylammonium, TBA⁺) and a functional anion (acetate, CH₃COO⁻) makes it a subject of significant interest in a variety of electrochemical applications, from fundamental studies of reaction mechanisms to electrosynthesis. This technical guide provides a comprehensive overview of the core electrochemical properties of TBAA, detailed experimental protocols for its use, and a summary of key quantitative data.

Core Electrochemical Properties of Tetrabutylammonium Acetate

This compound's utility as a supporting electrolyte stems from its ability to provide high ionic conductivity to organic solvents, a wide electrochemical window, and its participation in specific electrochemical reactions.

Physical and Chemical Properties

A foundational understanding of TBAA begins with its basic physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Formula | (CH₃CH₂CH₂CH₂)₄N(OCOCH₃) | [1] |

| Molecular Weight | 301.51 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 95-98 °C | [1] |

| Solubility in Acetonitrile (B52724) | 0.1 g/mL (clear, colorless to very faint brown solution) | [1] |

Electrochemical Data

The following table summarizes key electrochemical parameters for this compound in acetonitrile, a common solvent for non-aqueous electrochemistry.

| Parameter | Value | Solvent | Notes |

| Limiting Molar Conductivity (Λ₀) | ~189.5 S·cm²·mol⁻¹ | Acetonitrile | Estimated using Kohlrausch's law of independent migration of ions, based on the limiting molar ionic conductivities of the tetrabutylammonium cation and the acetate anion. |

| Electrochemical Stability Window | Approx. -3.1 V to +1.24 V vs. SCE | Acetonitrile | The cathodic limit is determined by the reduction of the tetrabutylammonium cation, while the anodic limit is set by the oxidation of the acetate anion. |

| Anodic Peak Potential (Eₚₐ) | +1.239 V vs. SCE | Acetonitrile (with 0.2 M TBAPF₆) | For the irreversible oxidation of the acetate anion on a glassy carbon electrode at a scan rate of 0.1 V/s.[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible electrochemical experiments. The following sections provide protocols for the preparation of a TBAA electrolyte solution and for performing cyclic voltammetry to study its electrochemical behavior.

Preparation of a 0.1 M this compound Solution in Acetonitrile

This protocol outlines the steps to prepare a standard electrolyte solution for electrochemical studies.

Materials:

-

This compound (TBAA), electrochemical grade

-

Acetonitrile (CH₃CN), anhydrous, HPLC grade or higher

-

Volumetric flask (e.g., 50 mL)

-

Analytical balance

-

Spatula

-

Magnetic stirrer and stir bar (optional)

-

Inert gas (Argon or Nitrogen) source for purging

Procedure:

-

Drying the Electrolyte: Dry the required amount of TBAA in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) for several hours to remove any residual moisture.

-

Weighing the Electrolyte: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh the amount of TBAA needed to prepare the desired concentration. For a 0.1 M solution in 50 mL, this would be approximately 1.5076 g.

-

Dissolving the Electrolyte: Transfer the weighed TBAA to the volumetric flask. Add a portion of the anhydrous acetonitrile to the flask, ensuring it does not exceed half the final volume.

-

Dissolution: Gently swirl the flask or use a magnetic stirrer to dissolve the TBAA completely. The solution should be clear and colorless.

-

Final Volume Adjustment: Once the TBAA is fully dissolved, carefully add more anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Purging: To remove dissolved oxygen, which can interfere with electrochemical measurements, purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.

-

Storage: Store the electrolyte solution in a tightly sealed container under an inert atmosphere to prevent moisture and oxygen contamination.

Cyclic Voltammetry of the Anodic Oxidation of this compound

This protocol describes how to perform a cyclic voltammetry experiment to observe the anodic oxidation of the acetate anion from a TBAA electrolyte solution.[3]

Experimental Setup:

-

Potentiostat: A standard three-electrode potentiostat.

-

Electrochemical Cell: A three-electrode cell suitable for non-aqueous solvents.

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or a silver/silver nitrate (B79036) (Ag/AgNO₃) non-aqueous reference electrode. If using a non-aqueous reference, it should be calibrated against a standard redox couple like ferrocene/ferrocenium.

-

Counter Electrode: Platinum wire or mesh.

-

Electrolyte Solution: 0.1 M this compound in anhydrous acetonitrile. A co-supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), can be added to maintain high conductivity, especially when studying the analyte at lower concentrations.[3]

-

Inert Gas: Argon or Nitrogen for deaeration.

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with deionized water, and then with acetonitrile. Dry the electrode completely before use.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deaeration: Fill the cell with the TBAA electrolyte solution and purge with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Parameters:

-

Initial Potential: Set a potential where no faradaic reaction occurs (e.g., 0.0 V vs. SCE).

-

Vertex Potential 1 (Anodic Limit): Set a potential positive enough to observe the oxidation of the acetate anion (e.g., +1.5 V vs. SCE).

-

Vertex Potential 2 (Cathodic Limit): Set a potential negative enough to observe the reverse scan (e.g., 0.0 V vs. SCE).

-

Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to study the kinetics of the reaction.

-

-

Data Acquisition: Initiate the potential scan and record the resulting cyclic voltammogram (current vs. potential).

-

Data Analysis: Analyze the voltammogram to identify the anodic peak potential (Eₚₐ) corresponding to the oxidation of the acetate anion. Note that this is an irreversible process, so a corresponding reduction peak on the reverse scan will be absent.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in electrochemical studies with TBAA can aid in understanding the underlying mechanisms and experimental designs.

Anodic Oxidation of Acetate (Kolbe Electrolysis Pathway)

The anodic oxidation of the acetate anion from TBAA on an inert electrode, such as platinum or glassy carbon, can proceed via a mechanism related to the Kolbe electrolysis. This involves a one-electron transfer followed by decarboxylation.

References

Methodological & Application

Application Notes: Synthesis of Propargylic Alcohols using Tetrabutylammonium Acetate

Introduction

Propargylic alcohols are fundamental building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products, pharmaceuticals, and functional materials. The development of efficient and mild methods for their synthesis is of significant interest to the scientific community. This application note details a robust and operationally simple protocol for the synthesis of propargylic alcohols via the addition of terminal alkynes to carbonyl compounds, catalyzed by Tetrabutylammonium Acetate (B1210297) (TBAA).

Tetrabutylammonium acetate is a quaternary ammonium (B1175870) salt that functions as a mild, soluble, and effective catalyst for this transformation.[1] Its utility in promoting the addition of trimethylsilylacetylenes to aldehydes and ketones provides a valuable alternative to traditional methods that often require stoichiometric amounts of strong bases or metal catalysts.[2] This TBAA-catalyzed approach is analogous to a Mukaiyama-type aldol (B89426) addition, where the acetate anion is believed to play a key role in the activation of the silylacetylene.[3][4]

The key advantages of using TBAA as a catalyst include its high solubility in common organic solvents, mild reaction conditions, and broad functional group tolerance, making it an attractive choice for researchers in organic synthesis and drug development.[1]

Data Presentation

The following tables summarize the substrate scope for the synthesis of propargylic alcohols using a TBAA-catalyzed approach. The data presented is representative of typical yields and reaction conditions reported for similar transformations.

Table 1: TBAA-Catalyzed Addition of Trimethylsilylacetylene (B32187) to Various Aldehydes

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2-propyn-1-ol | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-propyn-1-ol | 12 | 82 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-propyn-1-ol | 14 | 88 |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-propyn-1-ol | 16 | 79 |

| 5 | Cinnamaldehyde | 1-Phenyl-1-penten-4-yn-3-ol | 18 | 75 |

| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-propyn-1-ol | 16 | 78 |

| 7 | Heptanal | 1-Nonyn-3-ol | 24 | 72 |

Table 2: TBAA-Catalyzed Addition of Various Silylalkynes to Benzaldehyde

| Entry | Silylalkyne | Product | Reaction Time (h) | Yield (%) |

| 1 | (Trimethylsilyl)acetylene | 1-Phenyl-2-propyn-1-ol | 12 | 85 |

| 2 | (Triethylsilyl)acetylene | 1-Phenyl-2-propyn-1-ol | 12 | 83 |

| 3 | (tert-Butyldimethylsilyl)acetylene | 1-Phenyl-2-propyn-1-ol | 18 | 80 |

| 4 | Phenyl(trimethylsilyl)acetylene | 1,3-Diphenyl-2-propyn-1-ol | 16 | 88 |

| 5 | 1-(Trimethylsilyl)-1-hexyne | 1-Phenyl-2-heptyn-1-ol | 20 | 76 |

Experimental Protocols

General Protocol for the this compound-Catalyzed Synthesis of Propargylic Alcohols

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Trimethylsilylacetylene (1.2 mmol)

-

This compound (TBAA) (0.1 mmol, 10 mol%)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric acid (HCl)

-